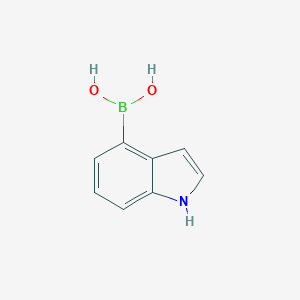

Indole-4-boronic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1H-indol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJUQEVUEBCLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CNC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376786 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220465-43-0 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indole 4 Boronic Acid and Its Derivatives

Direct C-H Borylation Approaches for Indoles

Direct C-H borylation of indoles involves the conversion of a carbon-hydrogen bond on the indole (B1671886) ring directly into a carbon-boron bond. This transformation is typically facilitated by a transition-metal catalyst and a boron-containing reagent. The regioselectivity of this reaction is a key challenge, as the indole nucleus possesses several C-H bonds with varying reactivities. The choice of catalyst, ligand, directing group, and reaction conditions can significantly influence the position of borylation.

A range of transition metals, including palladium, iridium, nickel, platinum, and ruthenium, have been explored for their ability to catalyze the C-H borylation of indoles. Each metal offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

Palladium catalysts are well-known for their versatility in cross-coupling reactions. In the context of indole C-H functionalization, palladium has been successfully employed for C-H arylation reactions using arylboronic acids. While direct C-H borylation to synthesize indolylboronic acids is a related transformation, much of the focus of palladium catalysis in this area has been on the subsequent cross-coupling step. acs.orgacs.org

Recent studies have demonstrated that with the appropriate directing group, palladium catalysis can achieve high regioselectivity in the functionalization of the indole core. For instance, the use of a phosphinoyl directing group on the indole nitrogen has been shown to direct C-H activation to the C7 position with high selectivity in palladium-catalyzed couplings with arylboronic acids. acs.org This directing group strategy is crucial for overcoming the inherent reactivity preferences of the indole ring.

Below is a table summarizing a representative palladium-catalyzed C-H arylation of an indole, which illustrates the potential for regioselective functionalization that could be adapted for borylation.

| Entry | Indole Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) | Ref. |

| 1 | 1-(diphenylphosphinoyl)-1H-indole | Phenylboronic acid | Pd(OAc)₂ / Pyridine derivative | 7-phenyl-1-(diphenylphosphinoyl)-1H-indole | High | acs.org |

| 2 | 4-bromoindole | 4-boronic acid indole | Pd(OAc)₂ | 4-4'-bi-indole | 21 | acs.org |

This table is illustrative of Pd-catalyzed C-H functionalization and not direct borylation.

Iridium catalysts have become the workhorse for C-H borylation of a wide variety of aromatic and heteroaromatic compounds, including indoles. nih.gov The regioselectivity of iridium-catalyzed C-H borylation of indoles is highly dependent on both steric and electronic factors, and can be tuned by the choice of ligand and directing groups. nih.govoup.com

In the absence of strong directing effects, the inherent electronic properties of the indole ring often favor borylation at the C2 or C3 positions. nih.govnih.gov However, by modifying the ligands on the iridium catalyst, the regioselectivity can be shifted. For instance, the use of bipyridine-type ligands can promote borylation at specific sites. oup.com The addition of urea (B33335) derivatives as co-catalysts has also been shown to accelerate the reaction and improve yields for C2-selective borylation. oup.com

Steric hindrance plays a significant role in determining the site of borylation. Bulky substituents on the indole nitrogen or at the C2 position can direct the borylation to less sterically hindered positions, such as C7. nih.govmsu.edu This strategy has been successfully employed to access 7-borylated indoles, which are otherwise difficult to synthesize. msu.edu Furthermore, blocking the C2 position with a removable group, such as a silyl (B83357) group, can also facilitate selective C7 borylation. nih.gov

The following table provides examples of the diverse regioselectivity achievable with iridium catalysts.

| Entry | Indole Substrate | Borylation Reagent | Catalyst/Ligand | Major Product | Yield (%) | Ref. |

| 1 | N-acyl protected indoles | HBpin | [IrCl(cod)]₂ | C3-borylated indole | Good | nih.gov |

| 2 | Indole derivatives | B₂pin₂ | Iridium/bipyridine | C2-borylated indole | Good to Excellent | oup.com |

| 3 | 2-substituted indoles | HBPin | Iridium/bipyridine | C7-borylated indole | Good | msu.edu |

| 4 | N-TIPS indole | B₂pin₂ | Iridium/dtbpy | C5/C6-borylated indole | Non-selective | nih.gov |

Nickel catalysis offers a cost-effective and efficient alternative to palladium and iridium for C-H borylation reactions. acs.orgnih.govsemanticscholar.org Nickel-catalyzed methods have been developed for the highly selective C3-borylation of indoles. acs.orgsemanticscholar.org A notable strategy involves the use of a traceless directing group. In this approach, an N-H indole is first treated with the nickel catalyst and a boron reagent, which installs a boryl group on the nitrogen atom. This N-boryl group then directs the C-H borylation to the C3 position. Subsequently, the N-boryl group is removed in situ, regenerating the N-H indole that is now selectively borylated at C3. acs.orgsemanticscholar.org

In addition to direct C-H borylation, nickel catalysts have also been employed in the dearomative arylboration of indoles. This process results in the formation of C2- and C3-borylated indolines, which are valuable synthetic intermediates. nih.govacs.orgnih.gov The regioselectivity between the C2 and C3 positions in this dearomatization reaction can be controlled by the choice of the N-protecting group on the indole. nih.govnih.gov

The table below highlights key findings in nickel-catalyzed borylation of indoles.

| Entry | Indole Substrate | Borylation Reagent | Catalyst | Product | Selectivity | Ref. |

| 1 | Substituted indoles | B₂pin₂ | [Ni(IMes)₂] | C3-borylated indole | High C3 selectivity | acs.orgsemanticscholar.org |

| 2 | N-Boc-indole | B₂pin₂ / Aryl bromide | Nickel catalyst | C2-borylated indoline (B122111) | High C2 selectivity | nih.govnih.gov |

| 3 | N-Piv-indole | B₂pin₂ / Aryl bromide | Nickel catalyst | C3-borylated indoline | High C3 selectivity | nih.gov |

Platinum catalysts have also been investigated for the functionalization of indoles, although their application in direct C-H borylation is less common compared to iridium and nickel. One notable approach involves the platinum(0)-catalyzed insertion of an indolyne intermediate into the boron-boron bond of bis(pinacolato)diboron (B136004). acs.org This method provides access to bis-borylated indoles, which can then undergo site-selective cross-coupling reactions. For example, a 6,7-bis[(pinacolato)boryl]indole was shown to undergo Suzuki-Miyaura cross-coupling with perfect C7 selectivity. acs.org

While not a direct C-H activation method, this indolyne insertion strategy represents a unique platinum-catalyzed route to functionalized indolylboronates. Other applications of platinum in indole chemistry have focused on intramolecular alkylations and allylations. nih.govnih.gov

| Entry | Precursor | Borylation Reagent | Catalyst | Product | Key Feature | Ref. |

| 1 | 6,7-indolyne | Bis(pinacolato)diboron | Platinum(0) | 6,7-bis[(pinacolato)boryl]indole | Site-selective subsequent coupling at C7 | acs.org |

Ruthenium catalysts have demonstrated significant utility in the C-H functionalization of indoles. nih.govmdpi.comrsc.org Specifically, ruthenium-catalyzed C2-H arylation of indoles using boronic acids as the aryl source under oxidative conditions has been well-established. nih.govresearchgate.net This reaction is tolerant of a wide range of functional groups on both the indole and the boronic acid coupling partners. nih.gov

It is important to note that in this context, the boronic acid is a reagent for arylation, and the process does not lead to the formation of an indolylboronic acid. Instead, a pre-existing C-H bond on the indole is converted to a C-C bond with an aryl group. Mechanistic studies suggest that the reaction may proceed through the formation of an indole-based ruthenacycle intermediate. nih.gov

The following table summarizes the scope of ruthenium-catalyzed C2-H arylation of indoles with various boronic acids.

| Entry | Indole Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Ref. |

| 1 | N-pyrimidyl-indole | Phenylboronic acid | [{RuCl₂(p-cymene)}₂] / AgSbF₆ / Cu(OAc)₂ | 2-phenyl-N-pyrimidyl-indole | High | nih.gov |

| 2 | N-pyrimidyl-indole | 4-methoxyphenylboronic acid | [{RuCl₂(p-cymene)}₂] / AgSbF₆ / Cu(OAc)₂ | 2-(4-methoxyphenyl)-N-pyrimidyl-indole | High | nih.gov |

| 3 | N-pyrimidyl-indole | 4-fluorophenylboronic acid | [{RuCl₂(p-cymene)}₂] / AgSbF₆ / Cu(OAc)₂ | 2-(4-fluorophenyl)-N-pyrimidyl-indole | High | nih.gov |

Lewis Acid-Catalyzed Borylation of Indoles

Lewis acid catalysis offers a powerful, metal-free approach to the C-H borylation of indoles. Different Lewis acids can steer the reaction to afford distinct constitutional isomers, showcasing the tunability of this method.

One prominent example is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. This system, when used with catecholborane, facilitates a disproportionation reaction that yields C3-borylated indoles and the corresponding reduced indolines. rsc.orgthieme-connect.com This reaction proceeds at room temperature and can be highly efficient, in some cases achieving up to a 98% yield of the C3-borylated product by elevating the temperature to encourage a convergent disproportionation, where the indoline byproduct is oxidized back to an indole for subsequent borylation. thieme-connect.com

Conversely, catalysis with boron trifluoride diethyl etherate (BF₃·OEt₂) provides a method for the C2-selective C-H borylation of indoles using bis(pinacolato)diboron (B₂pin₂). acs.orgresearchgate.net This transformation is notable for its unusual C2 regioselectivity and proceeds via a proposed electrophilic substitution mechanism. acs.orgresearchgate.net The reaction typically requires elevated temperatures (e.g., 140 °C) and is tolerant of a variety of functional groups. acs.org The mechanism is thought to involve the initial electrophilic attack of BF₃ at the electron-rich C3 position, which then facilitates a boron migration and subsequent aromatization to yield the thermodynamically stable C2-borylated indole. acs.org

Table 1: Lewis Acid-Catalyzed Borylation of Indoles

| Catalyst | Boron Source | Selectivity | Key Features |

|---|---|---|---|

| B(C₆F₅)₃ | Catecholborane | C3 | Disproportionation reaction; can be convergent at higher temperatures. rsc.orgthieme-connect.com |

| BF₃·OEt₂ | B₂pin₂ | C2 | Unusual C2 selectivity; proceeds via electrophilic substitution. acs.orgresearchgate.net |

Transition-Metal-Free C-H Borylation Methods

Growing concerns over cost and potential heavy-metal contamination have spurred the development of transition-metal-free C-H borylation techniques. These methods often rely on the inherent reactivity of the indole nucleus or the use of directing groups and novel catalyst systems. nih.gov

A significant advancement in this area is the use of boron tribromide (BBr₃) as both a reagent and a catalyst. acs.org This method leverages directing groups, typically N-acyl groups like the pivaloyl group, to achieve selective borylation at otherwise challenging positions on the indole's benzene (B151609) ring, such as C7 and C4. acs.org The reaction proceeds under mild conditions, often at room temperature, and the directing group can be readily removed. acs.org

Beyond stoichiometric reagents, catalytic metal-free systems have been developed. These include frustrated Lewis pairs (FLPs) and organopnictogen catalysts. acs.org FLPs, for instance, can activate C-H bonds and facilitate borylation. acs.orgacs.org Similarly, certain nontrigonal phosphorus triamide compounds have been shown to catalyze the C-H borylation of electron-rich heteroarenes, including indoles, with pinacolborane (HBpin). acs.org

Regioselectivity in C-H Borylation of Indoles

The control of regioselectivity is the central challenge in the C-H functionalization of the indole scaffold, which possesses several distinct C-H bonds. Strategies to achieve site-selective borylation range from exploiting intrinsic electronic biases to employing sophisticated directing group strategies.

While the C3 position of indole is generally more electron-rich, C2-selective borylation can be achieved under specific conditions. As mentioned previously, the use of BF₃·OEt₂ as a catalyst with B₂pin₂ provides a reliable route to C2-borylated indoles. acs.orgresearchgate.net Another approach involves using an N-heterocyclic carbene borane (B79455) as the borylating agent in the presence of a catalytic amount of molecular iodine. acs.org This reaction is proposed to proceed through initial nucleophilic attack from the C3 position, followed by a boron migration to the C2 position to form the more stable product. acs.org Forcing conditions, such as high temperatures (e.g., 180 °C) with a benzoic acid promoter, can also drive the borylation of indole with HBpin to the C2 position. acs.org

The C3 position is the most nucleophilic site of the indole ring, making it the kinetically favored position for electrophilic attack. Consequently, many borylation methods default to this position. The B(C₆F₅)₃-catalyzed reaction with catecholborane is a prime example of a highly C3-selective method. rsc.orgthieme-connect.com This process leverages the intrinsic reactivity of the indole nucleus to afford the C3-borylated product efficiently. rsc.org

Functionalization of the indole's carbocyclic ring is significantly more challenging due to its lower reactivity compared to the pyrrolic ring. Achieving selectivity at the C6 and C7 positions typically requires the installation of a directing group on the indole nitrogen.

For C7-selective borylation, a common and effective strategy is the use of an N-acyl directing group, such as a pivaloyl group, in combination with BBr₃. acs.orgacs.org The Lewis basic carbonyl oxygen of the directing group coordinates to the boron reagent, positioning it for electrophilic attack at the adjacent C7 position. acs.org This chelation-assisted approach overcomes the inherent electronic preference for reaction at the C2 or C3 positions.

C6-selective borylation is a particularly difficult transformation. A successful strategy involves the use of a bulky tertiary phosphine (B1218219) directing group on the indole nitrogen. rsc.org In an iridium-catalyzed reaction, this bulky group engages in dual dispersive interactions with both the ligand (1,10-phenanthroline) and the borylating agent (B₂pin₂), effectively shielding the other positions and directing the borylation to the C6 carbon. rsc.org

Table 2: Regioselective Borylation of Indoles

| Target Position | Method/Reagent | Directing Group | Key Principle |

|---|---|---|---|

| C2 | BF₃·OEt₂ / B₂pin₂ | None | Thermodynamic control. acs.orgresearchgate.net |

| C3 | B(C₆F₅)₃ / Catecholborane | None | Kinetic control (most nucleophilic site). rsc.orgthieme-connect.com |

| C6 | Ir-catalysis / B₂pin₂ | Bulky tertiary phosphine | Dispersion interactions. rsc.org |

| C7 | BBr₃ | N-Pivaloyl | Chelation-assistance. acs.orgacs.org |

In the absence of strong directing effects or highly selective catalysts, C-H borylation of indoles can lead to mixtures of isomers. The inherent reactivity favors the C3 position, followed by the C2 position. Borylation on the benzene ring is generally disfavored. Therefore, control strategies are essential for achieving synthetic utility.

The primary strategy for overriding the natural reactivity of the indole ring is the use of directing groups attached to the nitrogen atom. The choice of directing group is crucial for determining the site of borylation:

Chelating Groups: N-acyl groups (e.g., pivaloyl) position the borylating agent (BBr₃) for reaction at the C7 position. acs.orgacs.org

Steric Bulk: Large directing groups can block the more accessible C2 position, potentially favoring reactions elsewhere, although this is often combined with other effects.

Dispersion Interaction-Based Groups: As seen in C6-borylation, specifically designed bulky phosphine groups can use subtle non-covalent interactions to enforce a specific geometry that leads to otherwise inaccessible regioselectivity. rsc.org

By carefully selecting the catalyst (or lack thereof), borylating agent, and directing group, chemists can selectively install a boronic acid functionality at nearly any desired position on the indole core, enabling the synthesis of a vast array of complex molecules, including indole-4-boronic acid and its isomers.

Halide-to-Boron Exchange Reactions for Indolylboronic Acids

A traditional and effective method for synthesizing indolylboronic acids involves the conversion of an indolyl halide to an organometallic intermediate, which is then quenched with a boron-containing electrophile. This two-step sequence, known as a halide-to-boron exchange, typically utilizes highly reactive organolithium or Grignard reagents.

The lithium-halogen exchange reaction is a well-established method for generating organolithium species from aryl halides. nih.govharvard.edu This approach is particularly effective for the synthesis of this compound, starting from 4-bromoindole. The process involves the deprotonation of the indole nitrogen, followed by a halogen-metal exchange at low temperatures, and subsequent reaction with a trialkyl borate (B1201080). chemicalbook.com

A general procedure begins with the deprotonation of 4-bromo-1H-indole using a strong base like potassium hydride. chemicalbook.com The resulting indolide is then subjected to a lithium-halogen exchange with an alkyllithium reagent, such as tert-butyllithium, at a cryogenic temperature like -78 °C. chemicalbook.comnih.govdntb.gov.ua This step generates a highly reactive 4-lithioindole intermediate. The reaction is completed by adding a boron electrophile, typically a trialkyl borate like tributyl borate or triisopropyl borate. chemicalbook.comguidechem.com An acidic workup then hydrolyzes the resulting boronate ester to afford the final this compound. chemicalbook.com Conducting these low-temperature organometallic reactions requires precise control to manage exotherms and ensure reproducibility. nih.govresearchgate.net

Table 1: Synthesis of this compound via Lithium-Halogen Exchange

| Step | Reagents | Temperature | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Deprotonation | 4-bromo-1H-indole, Potassium Hydride | 0 °C | Potassium 4-bromoindolide | - | chemicalbook.com |

| 2. Li-Halogen Exchange | tert-butyllithium | -78 °C | 1H-Indol-4-yllithium | - | chemicalbook.com |

| 3. Borylation | Tributyl borate | -78 °C to RT | This compound, tributyl ester | - | chemicalbook.com |

This interactive table summarizes the key steps and conditions for the synthesis of this compound.

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). The preparation of an indolyl Grignard reagent can be achieved through a halogen-magnesium exchange, for example, using isopropylmagnesium chloride (i-PrMgCl). nih.govmdpi.com This method can be advantageous as Grignard reagents are generally considered less aggressive than their organolithium counterparts, potentially offering better functional group tolerance. alfa-chemistry.com

The process involves reacting the corresponding indolyl halide with a suitable Grignard reagent to form the indolylmagnesium halide. This intermediate is then reacted with a boron electrophile, such as trialkyl borate, to yield the boronate ester, which upon hydrolysis gives the desired indolylboronic acid. This approach avoids the cryogenic temperatures often required for lithium-halogen exchanges. nih.gov

Miyaura Borylation Routes to Indolylboronates

Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters. nih.govalfa-chemistry.com This method involves the reaction of an aryl or vinyl halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org It offers excellent functional group tolerance and generally proceeds under mild conditions, making it a highly versatile tool for preparing indolylboronates. alfa-chemistry.comresearchgate.net

The palladium-catalyzed Miyaura borylation of haloindoles provides a direct route to indolylboronate esters. nih.gov The reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or Pd(OAc)₂, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and a base, commonly potassium acetate (B1210297) (KOAc). alfa-chemistry.comresearchgate.netnih.gov

The catalytic cycle involves the oxidative addition of the indolyl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the indolylboronate ester and regenerate the Pd(0) catalyst. organic-chemistry.org This method is applicable to various halogenated indoles (iodides, bromides, and chlorides) and can be used to synthesize a wide array of substituted indolylboronates. nih.govresearchgate.net

Table 2: Typical Conditions for Miyaura Borylation of Haloindoles

| Component | Example Reagents | Role | Reference |

|---|---|---|---|

| Substrate | 3-iodo-1-(p-toluenesulfonyl)indole | Halogenated indole | researchgate.net |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group | alfa-chemistry.com |

| Catalyst | Pd(dppf)Cl₂ | Catalyzes the cross-coupling | researchgate.net |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent | alfa-chemistry.com |

| Solvent | DMF, 1,4-Dioxane | Reaction medium | researchgate.net |

This interactive table outlines the key components used in a typical Miyaura borylation reaction for preparing indolylboronates.

The success of the Miyaura borylation is highly dependent on the choice of ligands, base, and solvent. alfa-chemistry.comorganic-chemistry.org The ligand, which coordinates to the palladium center, plays a critical role in the efficiency and selectivity of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biaryl phosphines like SPhos and XPhos, are commonly employed to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle. nih.govresearchgate.net The steric and electronic properties of the ligand can significantly influence the reaction's outcome, particularly with challenging substrates like aryl chlorides. researchgate.net

The choice of base is also crucial. A weak base like potassium acetate (KOAc) is often preferred because stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide, which would reduce the yield of the desired product. alfa-chemistry.comorganic-chemistry.org Polar solvents are generally found to increase the reaction yield. alfa-chemistry.com Optimization of these parameters is essential for achieving high yields and accommodating a broad range of functional groups on the indole ring. researchgate.netnih.gov

Cyclization Protocols for Indolylboronic Acid Derivatives

An alternative synthetic strategy for preparing indolylboronic acid derivatives involves constructing the indole ring from a pre-borylated precursor. nih.gov This approach utilizes cyclization reactions of substituted anilines or other acyclic starting materials that already contain the boronic ester moiety. nih.govresearchgate.net

Various transition-metal-catalyzed and transition-metal-free methods can be employed for the cyclization step. For instance, palladium or gold catalysts can facilitate the cyclization of ortho-alkynyl-substituted anilines to furnish 3-indolylboronates. nih.gov Transition-metal-free conditions using Lewis acids like boron trichloride (B1173362) (BCl₃) have also been reported to promote such cyclizations. nih.gov This "cyclization-first" approach provides a complementary route to indolylboronates, particularly for accessing substitution patterns that might be difficult to achieve through the direct borylation of a pre-formed indole ring. nih.govnih.gov

Decarboxylative Cross-Coupling for Indolylboronic Acid Synthesis

Decarboxylative cross-coupling has emerged as a viable alternative for the synthesis of indolylboronic acids. nih.gov This strategy utilizes readily available indole carboxylic acids or their derivatives as starting materials, replacing the carboxyl group with a boronic acid moiety. The borylation can be achieved under different catalytic conditions, including transition-metal-catalyzed and metal-free pathways. nih.gov

Catalytic systems employing palladium or rhodium have been successfully used for the decarboxylative borylation of indole carboxylic acids and thioesters. nih.govnih.gov For instance, rhodium catalysis has been shown to efficiently transform aromatic thioesters into arylboronic esters, a process that can be applied to a two-step decarboxylative borylation of the corresponding aromatic carboxylic acids. nih.govnih.gov This decarbonylative approach proceeds under milder conditions (e.g., 80 °C) compared to some alternative methods. nih.gov

Furthermore, transition-metal-free approaches have been developed, which often involve the activation of carboxylic acids as N-hydroxyphthalimide (NHPI) esters. nih.govnih.gov These redox-active esters can undergo photoinduced decarboxylation under visible light to generate aryl radicals, which are then trapped by a boron source. nih.govorganic-chemistry.orgsemanticscholar.orgacs.org This method is noted for its operational simplicity, scalability, and broad functional group tolerance, avoiding the need for expensive metal catalysts and ligands. nih.govacs.org

| Method | Catalyst/Conditions | Starting Material | Boron Source | Key Features |

| Palladium-Catalyzed | Pd catalyst | Indole carboxylic acid | Diboron reagent | Direct conversion of carboxylic acids. |

| Rhodium-Catalyzed | [Rh(OH)(cod)]₂ / P(nBu)₃ | Indole thioester | Bis(pinacolato)diboron | Mild conditions (80 °C); high chemoselectivity. nih.gov |

| Transition-Metal-Free | Visible light / Cs₂CO₃ | Indole N-hydroxyphthalimide ester | Diboron-pyridine adduct | Avoids transition metals; broad scope. organic-chemistry.org |

Multi-component Reactions in Indole-Boronic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient pathway for the construction of complex molecular scaffolds in a single step. nih.govorganic-chemistry.org The Petasis borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. organic-chemistry.orgwikipedia.orgacs.org

In the context of indole chemistry, N-substituted indoles can serve as the amine equivalent in the Petasis reaction. wikipedia.org The reaction proceeds via the nucleophilic attack of the indole at the C3-position onto the aldehyde. An "ate complex" is formed from the boronic acid and the carbonyl component (e.g., glyoxylic acid), which then undergoes dehydration and rearrangement to furnish the final product. organic-chemistry.orgwikipedia.org This methodology provides a route to synthesize α-amino acids bearing an indole moiety. organic-chemistry.org While often used to functionalize existing indolylboronic acids, the principles of MCRs can be applied to the de novo synthesis of complex indole structures that incorporate a boronic acid functional group from the outset. researchgate.netrsc.org The versatility of the Petasis reaction allows for a wide range of functional groups to be tolerated in the starting materials. nih.govwikipedia.org

Post-Synthetic Modification of Indole-Boron Species

Once the indolylboronic acid or ester scaffold is synthesized, it can undergo further chemical transformations. These modifications include the conversion of boronic esters to the corresponding acids and various functional group interconversions on the indole ring itself.

Conversion of Boronic Esters to Boronic Acids

Many borylation reactions yield boronic esters, such as pinacol (B44631) esters (Bpin), as the immediate products due to their stability and ease of handling during purification. researchgate.net For subsequent applications, these esters often need to be hydrolyzed to the free boronic acid. nih.gov

This conversion is typically achieved through straightforward hydrolysis. escholarship.org A common laboratory procedure involves stirring the boronic ester with silica (B1680970) gel in methanol (B129727) at room temperature. rsc.org Alternatively, simple acid-catalyzed hydrolysis can be employed to yield the corresponding boronic acid in good to excellent yields. escholarship.org It is important to note that the hydrolytic stability of boronic esters can vary significantly depending on the diol used for protection and the electronic properties of the aryl group. researchgate.neted.ac.uk While pinacol esters are widely used, their formation is reversible in the presence of water, which can complicate the regeneration of the free boronic acid. researchgate.net

Functional Group Transformations on Indolylboronic Acid Scaffolds

The boronic acid and its ester derivatives are robust functional groups that can tolerate a wide range of reaction conditions, allowing for further modification of the indole scaffold. nih.govacs.org This stability makes indolylboronic acids valuable intermediates in multi-step syntheses. nih.govmdpi.com

A primary application of the boronic acid group is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents onto the indole ring. nih.govacs.org For example, a C7-borylated indole can be coupled with different electrophiles to create a library of C7-functionalized indoles. acs.org The compatibility of the boronic acid moiety has been demonstrated in on-DNA synthesis, where Suzuki coupling was performed on an indole-3-boronic acid derivative, tolerating a wide array of functional groups on the boronic acid coupling partner. acs.org

Beyond cross-coupling, the indole ring bearing the boronic acid can undergo other transformations. For instance, substitutions at various positions of the indole can be incorporated prior to or after borylation, and these groups (e.g., halides) can serve as handles for further diversification. acs.org The boronic acid group's stability allows for a modular approach to synthesizing complex, highly substituted indole derivatives.

Catalytic Applications of Indole 4 Boronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions Involving Indole-4-boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govmdpi.com This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comyonedalabs.com Its robustness has made it a preferred method for creating biaryl and hetero-biaryl structures, including those involving the indole (B1671886) scaffold. acs.org

The widely accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that alternates between its Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.netlibretexts.org

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated 12- or 14-electron Pd(0) complex. researchgate.netlibretexts.org This step, often the rate-determining step, involves the insertion of the palladium atom into the carbon-halide bond, forming a square-planar Pd(II) complex. yonedalabs.comlibretexts.org The reactivity of the halide is typically in the order of I > OTf > Br > Cl. libretexts.org

Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) center. chemrxiv.org The process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). yonedalabs.com This boronate then reacts with the Pd(II) complex. Kinetic and computational studies suggest that this step proceeds through intermediates containing Pd-O-B linkages. researchgate.net A ligand must dissociate from the palladium center to create a vacant coordination site for the transfer to occur. researchgate.netnih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. researchgate.net The two organic groups (the indole moiety from the boronic acid and the R group from the halide) couple to form the new carbon-carbon bond of the final product. libretexts.org This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. mdpi.comlibretexts.org

The entire process is a complex interplay of these steps, with the efficiency and outcome being highly dependent on the specific substrates, catalyst, ligands, base, and solvent used. researchgate.netchemrxiv.org

The choice of palladium source and, crucially, the associated ligands, profoundly influences the efficiency and selectivity of the Suzuki-Miyaura coupling. While simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, the performance is often enhanced by specific ligands that stabilize the palladium intermediates and facilitate the elementary steps of the catalytic cycle. yonedalabs.comacs.orgchemrxiv.org

For challenging substrates, such as nitrogen-rich heterocycles like indoles, specialized ligands are often required. Electron-rich, bulky phosphine (B1218219) ligands such as XPhos and SPhos have proven effective. nih.gov These ligands promote the formation of highly active, monoligated palladium complexes that can accelerate the oxidative addition and reductive elimination steps. nih.gov In the coupling of 3-chloroindazole with 5-indole boronic acid, catalyst systems employing SPhos and XPhos provided the highest yields. nih.gov

Ligand effects can also dictate stereochemical outcomes. For instance, in couplings involving Z-alkenyl halides, the choice of ligand is critical to prevent Z-to-E isomerization. organic-chemistry.org Studies have shown that Pd(P(o-Tol)₃)₂ can be an optimal catalyst for maintaining the original olefin geometry under mild conditions. organic-chemistry.org The use of palladium pre-catalysts, where the active Pd(0) is generated in situ, has also become a standard practice for improving reaction reliability and handling air-sensitive catalysts. nih.gov

| Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | None | 15 |

| Pd₂(dba)₃ | PPh₃ | 20 |

| Pd₂(dba)₃ | P(Cy)₃ | 32 |

| Pd₂(dba)₃ | SPhos | 72 |

| Pd(OAc)₂ | XPhos | 68 |

This compound can be coupled with a wide range of electrophilic partners in Suzuki-Miyaura reactions, demonstrating its versatility. The scope generally includes aryl, heteroaryl, alkenyl, and alkynyl halides and triflates. nih.govlibretexts.org

Aryl and Heteroaryl Halides : This is the most common application, leading to the synthesis of 4-arylindoles and 4-(heteroaryl)indoles. The reaction is tolerant of a variety of functional groups on the coupling partner, although the reactivity is influenced by electronic effects. libretexts.orgrsc.org Electron-deficient halides are generally more reactive towards oxidative addition. libretexts.org However, with modern catalyst systems, even electron-rich and sterically hindered aryl chlorides can be successfully coupled. nih.govacs.org

Alkenyl Halides : Coupling with vinyl halides provides a route to 4-alkenylindoles. A key consideration in these reactions is the retention of the double bond stereochemistry, which can often be controlled by the choice of ligand. organic-chemistry.org

Other Electrophiles : The scope extends beyond halides to include pseudohalides like triflates (OTf), tosylates, and phosphates, which offer alternative activation strategies. nih.govlibretexts.org

Limitations can arise from several factors. Substrates with acidic functional groups like phenols or carboxylic acids on the boronic acid partner can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov Steric hindrance on either the boronic acid or the electrophile can significantly slow down the reaction, requiring more active catalysts or harsher conditions. nih.gov Furthermore, protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction, especially with unstable boronic acids or under prolonged heating, leading to reduced yields. nih.gov

When both coupling partners are indole derivatives, such as the reaction between this compound and a halogenated indole, the reaction provides a direct route to bi-indole structures. acs.org A significant challenge in the Suzuki-Miyaura coupling of polyhalogenated substrates is achieving regioselectivity—the ability to react at one specific halogenated site while leaving others intact.

This selectivity is primarily governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). mdpi.com By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the boronic acid, it is possible to achieve selective monocoupling at the more reactive halogen position. For example, in a di-chlorinated quinazoline (B50416) system, reducing the amount of arylboronic acid from 4 equivalents to 1.5 equivalents shifted the reaction from producing a double-coupled product to favoring the monosubstituted product. mdpi.com This principle can be applied to polyhalogenated indoles to selectively introduce an indole moiety at a specific position, enabling stepwise functionalization. nih.gov

A significant advantage of the Suzuki-Miyaura coupling is its compatibility with mild reaction conditions, including the use of aqueous media. rsc.org The development of water-soluble ligands and catalyst systems has enabled these reactions to be performed in environmentally benign solvents like water or mixed aqueous-organic systems. acs.orgrsc.org This is particularly beneficial as water can mediate the speciation of the boronic ester and facilitate the reaction. nih.gov

Reactions can often be conducted at or near room temperature, which helps to preserve sensitive functional groups and minimize side reactions like protodeboronation. acs.orgrsc.org For instance, a general method has been reported for the Suzuki-Miyaura cross-coupling of various (hetero)aryl chlorides and bromides at 37 °C in a water-acetonitrile mixture, open to the air. rsc.org Similarly, ligand-free Suzuki reactions for indole dimerization have been performed at room temperature in an aqueous/acetone solvent mixture. acs.org These mild conditions make the Suzuki-Miyaura coupling of this compound a highly practical tool for late-stage functionalization in complex molecule synthesis. rsc.org

| Coupling Partners | Catalyst/Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Bromoindole + p-Tolyl boronic acid | Pd/SPhos | Water/Acetonitrile (4:1) | 37 °C | 95 |

| 4-Bromoindole + this compound | Pd(OAc)₂ (ligand-free) | Acetone/Water | RT | 21 |

| This compound homocoupling | Pd(OAc)₂ (ligand-free) | Acetone/Water | RT | 61 |

Other Cross-Coupling Reactions Utilizing this compound

While predominantly used in Suzuki-Miyaura reactions, indolylboronic acids can also participate in other types of cross-coupling transformations. These alternative reactions expand the synthetic utility of this compound for forming different types of chemical bonds.

One notable example is the palladium-catalyzed direct C-H arylation. In these reactions, an unactivated C-H bond on a substrate is coupled directly with the boronic acid, avoiding the need for pre-functionalization with a halide. For instance, a method has been developed for the selective C2-arylation of unprotected or N-protected indoles with various aryl boronic acids using an electrophilic Pd(TFA)₂ catalyst. ias.ac.in This protocol operates under mild conditions in a dioxane/water mixture with air as the oxidant. ias.ac.in While this example uses the boronic acid as the arylating agent rather than the C-H partner, it highlights the broader utility of boronic acids in C-H activation contexts. The reverse reaction, coupling a C-H bond of an arene with this compound, represents a powerful and atom-economical strategy for synthesizing 4-arylindoles.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and less toxic alternative to palladium for various organic transformations involving boronic acids. While palladium catalysis is central to Suzuki-Miyaura reactions, copper-catalyzed systems have shown significant utility in specific applications with indole boronic acids, such as homocoupling and indole synthesis.

One notable application is the homocoupling of aryl boronic acids . This reaction is crucial for synthesizing symmetrical biaryl compounds and its understanding is key to minimizing it as an undesired side reaction in cross-coupling protocols. mdpi.comnih.gov The mechanism of copper(II)-catalyzed homocoupling involves a base-mediated transmetalation of the aryl group from boron to copper. mdpi.compreprints.orgresearchgate.net Studies have shown that a coordinating base, like hydroxide (B78521) or methoxide, facilitates the initial B-to-Cu(II) transmetalation. mdpi.comnih.gov Instead of a second transmetalation to form a bis-aryl Cu(II) complex, it is proposed that organocopper(II) dimers undergo a coupled transmetalation-electron transfer to form a bis-organocopper(III) species, which then readily undergoes reductive elimination to yield the symmetrical biaryl product. mdpi.comnih.gov

Copper catalysis is also instrumental in the synthesis of indole cores . Various methods have been developed for constructing indoles using copper catalysts, highlighting the metal's versatility in forming C-N and C-C bonds essential for the indole scaffold. bohrium.comacs.orgresearchgate.net For instance, efficient one-pot cascade reactions can produce indoles and related fused heterocycles in renewable solvents, avoiding harsher dipolar aprotic solvents. acs.org These reactions can proceed through sequences like aldol (B89426) condensation followed by an intramolecular C–N cross-coupling. acs.org

| Reaction Type | Catalyst System | Key Mechanistic Step | Typical Product | Reference |

|---|---|---|---|---|

| Homocoupling | Cu(II) salts (e.g., CuCl₂) with a base | Base-mediated B-to-Cu(II) transmetalation followed by reductive elimination from a Cu(III) intermediate | Symmetrical biaryls | mdpi.comnih.gov |

| Indole Synthesis | Copper salts (e.g., CuI) | Intramolecular C-N cross-coupling (Goldberg-type reaction) | Substituted indoles | acs.orgresearchgate.net |

| Trifluoromethylation | Copper catalyst with a CF₃⁺ reagent | Transmetalation of aryl boronic acid to copper, followed by reaction with the electrophilic trifluoromethyl source | Aryl trifluoromethanes | rsc.org |

Fluorination of Indolylboronic Acid Pinacol (B44631) Esters

The introduction of fluorine atoms into organic molecules can significantly alter their biological and material properties. The conversion of aryl boronic acids and their esters to aryl fluorides is a valuable transformation.

Copper-Mediated Fluorination : A significant advancement in this area is the copper-mediated fluorination of arylboronate esters. nih.govberkeley.edu This method allows for the direct conversion of these substrates to aryl fluorides under mild conditions using readily available reagents. nih.govberkeley.edu Mechanistic investigations suggest the reaction proceeds through the oxidation of a Cu(I) species to a Cu(III)-fluoride intermediate. nih.gov This is followed by a rate-limiting transmetalation of the aryl group from the boronate ester to the Cu(III) center. The final step is a rapid carbon-fluorine reductive elimination from the resulting aryl-copper(III)-fluoride complex to yield the fluoroarene. nih.govberkeley.edu This methodology is compatible with a wide range of functional groups and can be used in tandem with C-H borylation to achieve fluorination of arenes in a one-pot, two-step process. nih.gov This technique has also been adapted for radiofluorination with K¹⁸F for applications in Positron Emission Tomography (PET). acs.org

Electrophilic Fluorination : Another approach involves the use of electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF₄) have been used for the electrophilic fluorination of various substrates, including indoles. st-andrews.ac.ukresearchgate.net While early work focused on the fluorination of trialkylstannylindoles, st-andrews.ac.uk the direct fluorination of indole substrates is possible. The use of ionic liquids as solvents can enhance the chemoselectivity and yield of these reactions. researchgate.net Mechanistic studies on the reaction of Selectfluor with enol esters suggest a polar two-electron process via an oxygen-stabilized carbenium ion, rather than a single-electron transfer mechanism involving radical intermediates. nih.gov

| Method | Fluorine Source | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Copper-Mediated Fluorination | Electrophilic F⁺ sources (e.g., [Me₃pyF]PF₆) or Nucleophilic F⁻ (e.g., KF, K¹⁸F) | Copper(I) or Copper(II) salts | Mild conditions; proceeds via a Cu(III)-F intermediate; applicable to PET imaging. | nih.govacs.org |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | None (direct reaction) | Can be performed in 'green' solvents like ionic liquids; high chemoselectivity. | researchgate.net |

Direct Benzylation Reactions

Arylboronic acids can function as catalysts for dehydrative C-alkylation reactions, including benzylation, which forms C-C bonds by reacting benzylic alcohols with nucleophiles. bath.ac.ukacs.orgresearchgate.net This approach is advantageous as it uses stable and readily available benzylic alcohols as electrophiles, releasing only water as a byproduct, which aligns with the principles of green chemistry. bath.ac.ukrsc.org

The catalytic cycle is believed to involve the condensation of the boronic acid with the benzylic alcohol to form a boronate ester. This intermediate then facilitates the ionization of the C-O bond, generating a carbocationic species. rsc.org This electrophilic intermediate is then trapped by a suitable nucleophile, such as an electron-rich arene or a 1,3-dicarbonyl compound, to form the benzylated product. bath.ac.ukacs.org Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, are particularly effective catalysts for these Friedel-Crafts-type alkylations due to their high Lewis acidity. acs.org In some cases, the reactivity can be enhanced by using a co-catalyst, such as perfluoropinacol, which is thought to form a more Lewis acidic boronic ester with the primary catalyst in situ. rsc.org

Boronic Acid Catalysis Beyond Cross-Coupling

The utility of boronic acids extends far beyond their role as reagents in metal-catalyzed cross-coupling reactions. The inherent Lewis acidity of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups allows boronic acids to function as powerful organocatalysts for a variety of transformations. ualberta.ca This mode of catalysis, often termed Boronic Acid Catalysis (BAC), provides a mild and atom-economical platform for activating functional groups. researchgate.net

Activation of Hydroxy Functional Groups

A key application of boronic acid catalysis is the activation of hydroxy functional groups in alcohols and carboxylic acids. ualberta.caresearchgate.net This activation circumvents the need for traditional, often wasteful, stoichiometric activating reagents.

Electrophilic Activation : Arylboronic acids, especially those with electron-withdrawing substituents, can act as Lewis acids to activate alcohols. ualberta.ca They form a boronate ester intermediate, which polarizes the C-O bond and facilitates its cleavage, often leading to the formation of a carbocation intermediate via an Sₙ1-type pathway. nih.govresearchgate.net This electrophilic activation enables reactions such as Friedel-Crafts alkylations, where the generated carbocation is trapped by electron-rich arenes. acs.orgnih.gov This strategy has been successfully applied to the dehydrative benzylation and allylation of arenes using benzylic and allylic alcohols, respectively. bath.ac.ukacs.org

Nucleophilic Activation : In contrast to the electrophilic activation of monofunctional alcohols, boronic acids can activate diols and other polyols as nucleophiles. This is achieved through the formation of a tetrahedral anionic boronate complex, which increases the nucleophilicity of the remaining hydroxyl groups. This mode of activation allows for catalyst-controlled regioselective functionalization of carbohydrates and other polyols. nih.gov

Asymmetric Organocatalysis with Indole-Boronic Acids

The indole scaffold, combined with a boronic acid functional group, presents opportunities for asymmetric catalysis. While chiral boronic acids themselves can be catalysts, achiral indole boronic acids can participate as substrates in asymmetric reactions catalyzed by other chiral entities.

A significant example is the catalytic asymmetric allylboration of indoles . nih.govd-nb.info In these reactions, an indole acts as a cyclic imine equivalent and reacts with an allylboronic acid in the presence of a chiral catalyst, such as BINOL. nih.govd-nb.inforesearchgate.net This process can generate products with multiple contiguous stereocenters with high diastereo- and enantioselectivity. nih.govd-nb.info The reaction is highly versatile, as the stereochemical outcome can often be controlled by choosing the specific enantiomer of the catalyst or the E/Z geometry of the allylboronate. nih.gov This method has been used to synthesize complex indoline (B122111) structures bearing adjacent tertiary and quaternary stereocenters. d-nb.info

Furthermore, indole boronic esters can participate in asymmetric three-component coupling reactions . For instance, a boronic ester, an indole, and an allylic acetate can be coupled in the presence of a chiral palladium catalyst (e.g., (BINAP)Pd) to generate highly substituted indoles and indolines. nih.gov The reaction proceeds through the formation of a boronate intermediate from the indole, which then reacts with the allylic acetate, leading to allylation at the C3 position and concurrent migration of the organic group from boron to the C2 position of the indole ring. nih.gov

| Reaction Type | Key Reagents | Chiral Catalyst | Product Features | Reference |

|---|---|---|---|---|

| Asymmetric Allylboration | Indole, γ,γ-disubstituted allylboronic acid | BINOL | Indolines with adjacent tertiary and quaternary stereocenters; up to three contiguous stereocenters. | nih.govd-nb.info |

| Asymmetric Three-Component Coupling | Indole boronic ester, allylic acetate, organolithium reagent | (BINAP)Pd complexes | Substituted indolines with high enantio-, regio-, and diastereoselectivity. | nih.gov |

Medicinal Chemistry and Biological Applications of Indole 4 Boronic Acid Derivatives

Design and Synthesis of Biologically Active Indole-4-boronic Acid Containing Compounds

The synthesis of biologically active molecules often employs indole-boronic acids as key intermediates. nih.gov Their stability, low toxicity, and versatile reactivity make them ideal for use in various synthetic reactions, including metal-catalyzed cross-coupling processes like the Suzuki-Miyaura reaction. mdpi.comnih.gov This reaction is a cornerstone for constructing aryl-aryl carbon bonds, enabling the assembly of complex molecular architectures from simpler building blocks. acs.org

Several methods exist for the preparation of indolylboronic acids, including traditional approaches involving halide-to-lithium exchange and modern transition-metal-catalyzed C-H activation or borylation techniques. nih.gov A specific approach to synthesize 4-indolylboronic acid derivatives involves using a carbamate (B1207046) group as a traceless directing group. This strategy allows for regioselective lithiation at the 4-position of the indole (B1671886) scaffold, followed by the introduction of a boronic ester group (e.g., Bpin). The directing carbamate group is subsequently removed to yield the desired this compound derivative. nih.gov

Once synthesized, these indole-boronic acid building blocks can be used to create more complex, biologically active compounds. For example, in the development of HIV-1 fusion inhibitors, indole-6-boronic acid has been utilized in Suzuki-Miyaura cross-coupling reactions to form a bisindole scaffold, which is the core of the active compound. acs.orgnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives synthesized using indole-boronic acids, SAR studies have provided critical insights into the structural requirements for biological activity.

Linkage Position: The linkage between the two indole rings was found to be critical. Compounds with a 6-6' linkage between the indole units showed significantly higher activity compared to those with 5-6', 6-5', or 5-5' linkages, indicating that a specific molecular shape is required to fit into the hydrophobic pocket of the gp41 transmembrane glycoprotein (B1211001). nih.gov

Substituents: The presence and position of substituents on the benzyl (B1604629) ring system of the bisindole structure also played a key role. These studies led to the optimization of the lead compound, resulting in derivatives with submicromolar activity against both cell-cell fusion and live virus replication. acs.orgnih.gov

The indole scaffold is a cornerstone in pharmacophore design due to its unique structural and electronic properties. nih.govmdpi.com It is an aromatic heterocyclic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. benthamscience.com This versatility allows the indole nucleus to serve as a robust framework that can be chemically modified to create compounds with high affinity and selectivity for specific enzymes or receptors. mdpi.com

In the design of therapeutic agents, the indole ring can act as:

A Core Structure: Providing the fundamental shape and rigidity required for binding to a biological target.

A Template for Functionalization: The different positions on the indole ring (N-1, C-2, C-3, and the benzene (B151609) ring positions) can be substituted with various functional groups to fine-tune the compound's pharmacological profile. mdpi.com

The introduction of a boronic acid group onto this privileged scaffold adds a unique chemical functionality. The boronic acid moiety is a versatile functional group that can act as a transition-state analog inhibitor of serine proteases, form reversible covalent bonds with diols (present in sugars and glycoproteins), and participate in hydrogen bonding as both a donor and acceptor. mdpi.commit.edu This dual nature of the indole scaffold and the boronic acid functional group allows for the design of highly potent and specific inhibitors for a range of therapeutic targets. nih.gov

Therapeutic Potential of this compound Derivatives

Derivatives of indole-boronic acid have been investigated for a range of therapeutic applications, demonstrating significant potential in oncology, virology, and microbiology. researchgate.netmdpi.comnih.gov

Indole-based compounds are prominent in the development of anti-cancer agents, acting through various mechanisms such as the inhibition of kinases, tubulin polymerization, and topoisomerases. benthamscience.comnih.govmdpi.com The incorporation of a boronic acid group has been explored as a strategy to develop novel anti-cancer agents.

In one study, a series of combretastatin (B1194345) A-4 (CA-4) analogs were synthesized where the hydroxyl group on the C-ring was replaced with a boronic acid moiety. researchgate.net These compounds were evaluated for their cytotoxic activity against various cancer cell lines.

Mechanism of Action: The most active compounds were found to inhibit tubulin polymerization, a mechanism similar to that of CA-4. This disruption of the microtubule system leads to cell cycle arrest and apoptosis. researchgate.net

Potency: Compound 4a emerged as the most potent cytotoxic agent from this series, with significant activity against ovarian (OVCAR-4) and lung (A549) cancer cell lines. researchgate.net The inhibition of tubulin polymerization by compound 4a was comparable to that of the parent compound, CA-4. researchgate.net

| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Selectivity Index (vs. A549) |

|---|---|---|---|

| 4a | OVCAR-4 | 3.46 | - |

| 4a | A549 | 5.93 | 7.2 |

The indole scaffold is a key component in many compounds with anti-viral properties. nih.govresearchgate.net Derivatives synthesized from indole-boronic acids have shown particular promise as inhibitors of HIV-1 entry. acs.orgnih.gov These compounds are designed to target the transmembrane glycoprotein gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. acs.org

Researchers have developed a series of potent, low molecular weight HIV-1 fusion inhibitors based on a bisindole scaffold, which were synthesized using indole-boronic acid as a key building block. acs.orgnih.gov

Target: These molecules bind to a hydrophobic pocket on gp41, disrupting the formation of the six-helix bundle (6-HB) which is essential for membrane fusion. acs.org

Potency and Optimization: Through lead optimization and SAR studies, compounds with submicromolar activity were developed. The inhibitor 6j demonstrated a binding affinity (KI) of 0.6 μM and an EC₅₀ of 0.2 μM in both cell-cell fusion and live virus replication assays. nih.gov

Resistance Profile: Importantly, the most active compounds, 6j and 6k , were found to be effective against multiple strains of HIV, including a strain resistant to T20 (Enfuvirtide), a peptide-based fusion inhibitor. nih.gov

| Compound | Binding Affinity (Kᵢ, μM) | Cell-Cell Fusion Inhibition (EC₅₀CCF, μM) | Viral Replication Inhibition (EC₅₀VCF, μM) |

|---|---|---|---|

| 1a | 1-2 | 0.5-1.0 | 0.9 |

| 6j | 0.6 | 0.2 | 0.2 |

The unique glycan-binding ability of boronic acid derivatives also makes them emerging candidates for developing drugs against other viruses, such as the influenza A virus (IAV). acs.orgnih.gov Boronic acid-modified quindoline (B1213401) derivatives have been shown to effectively prevent viral entry into the nucleus and reduce viral titers in infected cells. nih.gov

Indole and its derivatives are known to possess a broad spectrum of anti-microbial and anti-fungal activities. nih.govresearchgate.net The development of new indole derivatives, particularly those incorporating other heterocyclic moieties like triazoles and thiadiazoles, is an active area of research aimed at combating multidrug-resistant pathogens. nih.gov

A study investigating new indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties found that these compounds possessed a broad spectrum of activity against both bacteria and fungi. nih.govresearchgate.net

Antibacterial Activity: The compounds were tested against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria such as Escherichia coli.

Antifungal Activity: The derivatives showed notable activity against fungal pathogens, including Candida albicans and the often fluconazole-resistant Candida krusei. nih.govresearchgate.net The most effective compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov The indole-triazole derivative 3d was identified as a particularly promising lead compound for both antibacterial and antifungal applications. researchgate.net

| Compound Class | Microorganism | MIC Range (µg/mL) |

|---|---|---|

| Indole-Triazole/Thiadiazole Derivatives | Staphylococcus aureus | 3.125 - 50 |

| Indole-Triazole/Thiadiazole Derivatives | MRSA | 3.125 - 50 |

| Indole-Triazole/Thiadiazole Derivatives | Candida albicans | 3.125 - 50 |

| Indole-Triazole/Thiadiazole Derivatives | Candida krusei | 3.125 - 50 |

Anti-Inflammatory Applications

While the indole nucleus is a component of molecules with known anti-inflammatory properties, and boric acid has been shown to modulate inflammatory mediators, specific research into the anti-inflammatory applications of this compound derivatives is not extensively documented in publicly available literature. However, the general anti-inflammatory potential of related compounds provides a basis for potential investigation.

Indole-containing compounds have been shown to inhibit key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govmdpi.com. For instance, conjugates of N-substituted indoles have demonstrated potent anti-inflammatory activity by reducing lipopolysaccharide (LPS)-induced levels of these cytokines in microglial cells nih.gov. Boric acid itself has been observed to inhibit LPS-induced TNF-α formation in THP-1 monocytes through a thiol-dependent mechanism, suggesting a potential anti-inflammatory effect nih.gov.

Given these precedents, it is plausible that derivatives of this compound could be designed to target inflammatory pathways. The indole scaffold could provide the framework for interaction with biological targets, while the boronic acid group could contribute to binding or modulation of activity. However, dedicated studies are required to synthesize and evaluate this compound derivatives for their specific effects on TNF-α, IL-6, and other inflammatory markers to validate this hypothesis.

Enzyme Inhibition Mechanisms

Boronic acids are a well-established class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of various enzymes. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition nih.govnih.gov. While specific studies on this compound as an enzyme inhibitor are limited, the established mechanisms for other boronic acid derivatives provide a strong rationale for their potential in this area.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Aryl boronic acids have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a role in pain and inflammation researchgate.netnih.gov. The boronic acid is hypothesized to form a reversible covalent complex with the active site serine nucleophile of FAAH nih.gov. Although a range of phenylboronic acids have been evaluated, specific testing of this compound derivatives in this context has not been reported in the available literature.

Proteasome Inhibition: Boronic acid-containing compounds are famously represented by the proteasome inhibitor bortezomib, used in cancer therapy. These inhibitors target the chymotrypsin-like activity of the 20S proteasome nih.gov. The boron atom forms a stable complex with the N-terminal threonine residue in the proteasome's active site. While various peptidyl boronic acids have been synthesized as proteasome inhibitors, there is no specific data on the activity of this compound derivatives against the proteasome.

Serine Protease Inhibition: Peptidyl boronic acids are also effective inhibitors of serine proteases nih.govnih.govresearchgate.net. They act as transition-state analogs, with the boronic acid forming a tetrahedral adduct with the catalytic serine residue nih.gov. The specificity of these inhibitors is often dictated by the peptide sequence. While the potential for this compound to be incorporated into serine protease inhibitors exists, specific examples and their detailed inhibitory mechanisms have not been described in the reviewed literature.

Table 1: Potential Enzyme Targets for this compound Derivatives

| Enzyme Class | General Mechanism of Boronic Acid Inhibition | Potential Role of this compound |

|---|---|---|

| Serine Hydrolases (e.g., FAAH) | Reversible covalent bond with active site serine. | The indole moiety could confer selectivity for specific serine hydrolases. |

| Proteasomes (Threonine Proteases) | Covalent interaction with the N-terminal threonine in the catalytic subunit. | Could serve as a core for novel non-peptidic proteasome inhibitors. |

| Serine Proteases | Formation of a tetrahedral intermediate with the catalytic serine. | Could be incorporated into peptidomimetic or small molecule inhibitors. |

This compound in Drug Discovery and Development

The unique structural and electronic properties of this compound make it an attractive building block in the design and synthesis of new therapeutic agents.

Use as Lead Compounds and Prodrug Strategies

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. While this compound itself may not be a lead compound for a specific target, its derivatives have the potential to serve this role. The indole core is a well-known pharmacophore, and the boronic acid group can be strategically employed to interact with biological targets or to be modified in a lead optimization campaign nih.govmedium.com.

Prodrug Strategies: Boronic acids are particularly well-suited for the design of prodrugs that are activated by reactive oxygen species (ROS), which are often found at elevated levels in the tumor microenvironment nih.govthieme-connect.debohrium.comresearchgate.net. The carbon-boron bond can be cleaved by oxidation, leading to the release of an active drug molecule. This strategy allows for targeted drug delivery to cancer cells, potentially reducing systemic toxicity.

An arylboronic acid can be used to mask a phenol (B47542) or an amine group in a cytotoxic agent. Upon exposure to ROS, the boronic acid is oxidized to a phenol, which can then undergo a self-immolative cascade to release the active drug. Although this is a promising strategy, the application of this compound in such ROS-responsive prodrugs has not been specifically reported.

Development of Compound Libraries for Biological Screening

Compound libraries are collections of diverse chemical compounds used in high-throughput screening to identify new drug leads. The versatility of the boronic acid group in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes this compound a valuable starting material for the creation of such libraries nih.govnih.gov.

By reacting this compound with a variety of aryl or heteroaryl halides, a large number of derivatives can be synthesized with modifications at the 4-position of the indole ring. This allows for the systematic exploration of the chemical space around the indole scaffold to identify compounds with desired biological activities. While the synthesis of indole derivative libraries is a common practice in medicinal chemistry, the specific use of this compound as a foundational building block for such libraries is not extensively detailed in the current literature researchgate.netmedchemexpress.com.

Advanced Characterization and Computational Studies of Indole 4 Boronic Acid

Spectroscopic Analysis of Indole-4-boronic Acid and its Complexes

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound and its complexes. Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are routinely employed to provide a detailed picture of this molecule.

¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for confirming the structural integrity of this compound. The proton (¹H) NMR spectrum displays characteristic signals for the protons on the indole (B1671886) ring and the hydroxyl groups of the boronic acid moiety. chemicalbook.com Similarly, the carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule.

¹¹B NMR Spectroscopy: Given the presence of a boron atom, ¹¹B NMR is a crucial tool for characterizing this compound and its derivatives. The chemical shift of the boron nucleus is sensitive to its coordination environment. For instance, in a study of boronic acid-based polymers, the ¹¹B NMR signals were observed in the range of 29.72-28.60 ppm, indicating a trigonal planar geometry around the boron center. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Key vibrational bands for this compound include the O-H stretching of the boronic acid group, the N-H stretching of the indole ring, and the B-O and B-C stretching vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π-π* transitions of the indole chromophore.

A summary of typical spectroscopic data for boronic acid-containing compounds is presented in the interactive table below.

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR | Signals for aromatic and B(OH)₂ protons | chemicalbook.com |

| ¹³C NMR | Resonances for all carbon atoms in the molecule | researchgate.net |

| ¹¹B NMR | Chemical shifts indicative of the boron coordination environment | researchgate.net |

| IR Spectroscopy | Stretching vibrations for O-H, N-H, B-O, and B-C bonds | researchgate.net |

| UV-Vis Spectroscopy | Absorption bands from π-π* electronic transitions | researchgate.net |

Crystallographic Studies of this compound Derivatives

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound itself may not be widely reported, studies on its derivatives have been crucial in understanding their intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions play a significant role in the physical properties and biological activity of these compounds. For example, crystallographic analysis can reveal how these molecules pack in a crystal lattice, which can influence their solubility and stability.

Computational Chemistry and Mechanistic Insights

Computational chemistry has become an invaluable tool for complementing experimental findings and providing a deeper understanding of the properties and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. researchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation. nih.gov For instance, DFT has been used to study the geometrical and spectroscopic properties of diindolylmethane-phenylboronic acid hybrids, providing insights into their stable conformations and infrared spectra. nih.gov Furthermore, DFT calculations have been employed to study the vibrational spectrum of indole itself, aiding in the assignment of fundamental vibrations. researchgate.net

Computational studies are instrumental in elucidating the intricate details of reaction mechanisms involving this compound. anu.edu.au For example, the regioselectivity observed in electrophilic substitution reactions of indole can be rationalized by examining the stability of the reaction intermediates through computational models. stackexchange.com The traditional explanation for the preferential attack at the C3 position of the indole ring is that it does not disrupt the aromaticity of the fused benzene (B151609) ring in the cationic intermediate. stackexchange.com DFT calculations can provide quantitative insights into the energy barriers of different reaction pathways, thereby explaining the observed product distribution.

Future Directions and Emerging Research Avenues for Indole 4 Boronic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of Indole-4-boronic acid often relies on multi-step processes starting from precursors like 4-bromoindole. A typical laboratory-scale synthesis involves the protection of the indole (B1671886) nitrogen, followed by a lithium-halogen exchange at low temperatures (-78 °C) using reagents like tert-butyllithium, and subsequent quenching with a borate (B1201080) ester such as tributyl borate. chemicalbook.com

Future research will likely focus on developing more efficient and sustainable synthetic methodologies. This includes:

Catalytic C-H Borylation: Direct C-H activation and borylation of the indole scaffold represents a more atom-economical approach. nih.gov While regioselectivity can be a challenge with indoles, the development of catalysts or directing groups that specifically target the C4 position would be a significant breakthrough. nih.govacs.org Research into iridium- or rhodium-catalyzed borylation could provide a pathway to milder reaction conditions and reduced waste. nih.gov

Greener Solvents and Reagents: Moving away from hazardous reagents like organolithiums and cryogenic conditions is a key goal for sustainable chemistry. Exploring alternative metallating agents or flow chemistry conditions could enhance the safety and scalability of the synthesis.

A comparison of a classical route with potential future strategies is outlined below.

| Feature | Classical Synthesis (e.g., from 4-bromoindole) | Future C-H Borylation Route |

| Starting Material | Pre-functionalized indole (e.g., 4-bromoindole) | Unsubstituted Indole |

| Key Reagents | Organolithium (e.g., t-BuLi), Borate Ester | Diboron (B99234) reagent (e.g., B2pin2), Transition-metal catalyst |